molecular formula C19H19F3N6 B12247553 2-(5-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine

2-(5-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine

Cat. No.: B12247553
M. Wt: 388.4 g/mol
InChI Key: RREJOFWIJVWSKM-UHFFFAOYSA-N
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Description

2-(5-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with multiple fused rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-a]pyrazine structure, followed by the introduction of the pyridine and pyrrolo groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogenated compounds, organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

2-(5-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(5-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyrazolo[1,5-a]pyrazine: Shares the core pyrazolo[1,5-a]pyrazine structure but lacks the additional pyridine and pyrrolo groups.

    Trifluoromethylpyridine: Contains the trifluoromethyl group and pyridine ring but lacks the complex fused ring system.

Uniqueness

2-(5-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine is unique due to its intricate structure, which combines multiple fused rings and functional groups. This complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H19F3N6

Molecular Weight

388.4 g/mol

IUPAC Name

2-methyl-4-[2-[3-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C19H19F3N6/c1-12-7-16-18(24-5-6-28(16)25-12)27-10-13-8-26(9-14(13)11-27)17-15(19(20,21)22)3-2-4-23-17/h2-7,13-14H,8-11H2,1H3

InChI Key

RREJOFWIJVWSKM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CC4CN(CC4C3)C5=C(C=CC=N5)C(F)(F)F

Origin of Product

United States

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